molecular formula C9H18ClNO2 B6157332 methyl 6,6-dimethylpiperidine-3-carboxylate hydrochloride CAS No. 1427501-53-8

methyl 6,6-dimethylpiperidine-3-carboxylate hydrochloride

Cat. No.: B6157332
CAS No.: 1427501-53-8
M. Wt: 207.7
Attention: For research use only. Not for human or veterinary use.
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Properties

CAS No.

1427501-53-8

Molecular Formula

C9H18ClNO2

Molecular Weight

207.7

Purity

95

Origin of Product

United States

Preparation Methods

The synthesis of methyl 6,6-dimethylpiperidine-3-carboxylate hydrochloride involves several steps. One common method includes the reaction of 6,6-dimethylpiperidine-3-carboxylic acid with methanol in the presence of a suitable catalyst to form the ester. The ester is then treated with hydrochloric acid to obtain the hydrochloride salt . Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Methyl 6,6-dimethylpiperidine-3-carboxylate hydrochloride undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Methyl 6,6-dimethylpiperidine-3-carboxylate hydrochloride has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of methyl 6,6-dimethylpiperidine-3-carboxylate hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context of its use.

Comparison with Similar Compounds

Methyl 6,6-dimethylpiperidine-3-carboxylate hydrochloride can be compared with other similar compounds, such as:

    Methyl 3-piperidinecarboxylate: This compound has a similar structure but lacks the dimethyl groups at the 6-position.

    Ethyl 6,6-dimethylpiperidine-3-carboxylate: This compound has an ethyl ester group instead of a methyl ester group.

The presence of the dimethyl groups and the hydrochloride salt form make this compound unique in its properties and applications .

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